2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)aceticacid
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Overview
Description
2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with methylhydrazine in ethanol can yield the desired pyrazole derivative . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction time. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Pyrazole derivatives have shown promise as anti-inflammatory, analgesic, and antimicrobial agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid
- 2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Uniqueness
2-(1-ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(1-ethyl-3-methyl-5-oxo-4H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
ANINZLKFNVLUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C(=N1)C)CC(=O)O |
Origin of Product |
United States |
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